RTI-113 RTI-113
Brand Name: Vulcanchem
CAS No.: 141807-57-0
VCID: VC0180812
InChI: InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1
SMILES: CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl
Molecular Formula: C21H23Cl2NO2
Molecular Weight: 392.31882

RTI-113

CAS No.: 141807-57-0

Cat. No.: VC0180812

Molecular Formula: C21H23Cl2NO2

Molecular Weight: 392.31882

* For research use only. Not for human or veterinary use.

RTI-113 - 141807-57-0

Specification

CAS No. 141807-57-0
Molecular Formula C21H23Cl2NO2
Molecular Weight 392.31882
IUPAC Name phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1
SMILES CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl

Introduction

Chemical Identification and Properties

RTI-113 is a synthetic tropane derivative that belongs to the phenyltropane class of compounds. Its structure features a tropane ring system with specific functional groups that contribute to its pharmacological activity.

Basic Chemical Information

PropertyDescription
Chemical Name3beta-(4-chlorophenyl)tropane-2beta-carboxylic acid phenyl ester
CAS Number141807-57-0
Molecular FormulaC21H22ClNO2·HCl
Molecular Weight392.32 g/mol
Physical FormNeat (as commercially available)
Purity>95% (HPLC)

The compound contains a 4-chlorophenyl substituent at the 3β position and a phenyl ester group at the 2β position, which are critical structural elements that determine its binding affinity and selectivity for monoamine transporters .

Structural Characteristics

The 2β phenyl group of RTI-113 plays a particularly important role in its pharmacological profile. Research has demonstrated that this structural element interacts specifically with certain amino acid residues in monoamine transporters, contributing to its unique binding properties compared to other cocaine analogs .

Unlike RTI-31, which has a methyl group at the 2β position instead of a phenyl group, RTI-113 shows distinct interactions with transporter proteins, particularly regarding the hydroxyl group of tyrosine residues in these transporters .

Pharmacological Profile

RTI-113 exhibits a distinctive pharmacological profile that makes it valuable for research applications and provides insights into the mechanisms of monoamine transporter inhibition.

Duration of Action and Kinetic Properties

Behavioral and Neurochemical Effects

The behavioral and neurochemical effects of RTI-113 have been extensively studied, particularly in comparison to cocaine, providing valuable insights into the relationship between chemical structure, transporter binding, and behavioral outcomes.

Reinforcing Effects and Self-Administration

Self-administration studies in nonhuman primates have shown that both cocaine and RTI-113 function as reinforcers, maintaining drug-taking behavior. These studies revealed that cocaine and RTI-113 were equipotent in their reinforcing effects, suggesting similar potency at their primary site of action .

The data from these studies suggests that the pharmacokinetic profile of RTI-113, particularly its long-acting nature, may influence its ability to maintain self-administration and, consequently, its abuse liability .

Effects on Cocaine Self-Administration

When administered as a pretreatment, RTI-113 (at doses of 0.10-0.30 mg/kg) dose-dependently reduced responding maintained by two different doses of cocaine . This finding suggests that RTI-113 may have potential utility in modulating the reinforcing effects of cocaine, which could be relevant for developing treatments for cocaine addiction.

CompoundDAT Occupancy at Maximum Response RatesNotes
Cocaine65-76%Lower occupancy required for maximal effect
RTI-11394-99%Higher occupancy required for maximal effect
RTI-113 (pretreatment)72-84%Occupancy range that reduced cocaine self-administration

These findings highlight the complex relationship between transporter occupancy and behavioral effects, suggesting that factors beyond simple receptor binding contribute to the observed behavioral outcomes.

Molecular Mechanisms of Action

Research into the molecular mechanisms underlying RTI-113's effects has provided valuable insights into the structural basis of cocaine analog binding to monoamine transporters.

Interaction with Tyrosine 151 in NET

Molecular studies have revealed specific interactions between RTI-113 and amino acid residues in monoamine transporters. Particularly significant is the interaction between the 2β phenyl group of RTI-113 and tyrosine 151 in NET .

The hydroxyl group of tyrosine 151 appears to prevent tight binding of RTI-113 to NET, contributing to the compound's lower potency at this transporter compared to DAT. This finding helps explain the molecular basis for RTI-113's selectivity profile .

Research Applications and Significance

RTI-113 has proven to be a valuable tool in neuropharmacology research, with applications spanning from basic molecular pharmacology to potential therapeutic development.

Tool for Studying Monoamine Transporters

The distinctive pharmacological profile of RTI-113, particularly its high selectivity for DAT, makes it an excellent probe for studying the structure and function of monoamine transporters. By comparing the effects of RTI-113 with those of related compounds like RTI-31, researchers can gain insights into the structural determinants of transporter selectivity and binding affinity .

Model for Structure-Based Drug Design

The detailed understanding of RTI-113's binding interactions with monoamine transporters provides valuable information for structure-based drug design. This knowledge can guide the development of novel compounds with improved selectivity profiles or specific pharmacological properties tailored for particular research or therapeutic applications .

Future Research Directions

Several promising avenues for future research involving RTI-113 can be identified based on current findings and unanswered questions in the field.

Further Structure-Activity Relationship Studies

Additional structure-activity relationship studies could explore modifications to the RTI-113 scaffold to develop compounds with enhanced selectivity, reduced abuse potential, or other desirable pharmacological properties. Such studies could build upon the current understanding of how structural elements like the 2β phenyl group influence transporter binding and selectivity .

Expanded Neuroimaging Studies

Building on the PET imaging studies that have investigated DAT occupancy, future research could employ advanced neuroimaging techniques to more comprehensively characterize the in vivo effects of RTI-113 on neural circuits involved in reward and addiction . Such studies could provide deeper insights into how pharmacokinetic and pharmacodynamic factors interact to determine behavioral outcomes.

Therapeutic Development

The observation that RTI-113 can reduce cocaine self-administration suggests potential therapeutic applications . Future research could focus on developing derivative compounds that retain this ability while minimizing reinforcing effects, potentially leading to novel treatments for stimulant addiction.

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